N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-9(17)14-10-7-12-11(13-8-10)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZPZBPWHBHZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves the reaction of 2-chloropyrimidine with 4-methylpiperazine under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrimidine vs. Pyridine Derivatives: 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide (CAS: 383147-04-4) replaces the pyrimidine core with a pyridine ring. The trifluoromethyl and chloro groups enhance lipophilicity (logP ~3.5), which may improve membrane permeability compared to the pyrimidine-based target compound . N-(3-Chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (14m): The fused pyrido[2,3-d]pyrimidine system increases molecular rigidity, enhancing binding to kinase active sites. Compound 14m exhibited IC₅₀ values of 0.12–0.45 µM against cancer cell lines (MCF-7, A375), attributed to its dual hydrogen-bonding and hydrophobic interactions .
Substituent Modifications
- Acetamide-Linked Aromatic Systems :
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 297150-41-5) replaces the pyrimidine with a chlorophenyl group. The phenylpiperazine moiety introduces steric bulk, reducing solubility (predicted aqueous solubility: ~0.01 mg/mL) but improving affinity for serotonin receptors .
- N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide (17) : The benzofuran-phenyl group confers fluorescence properties, useful in cellular imaging. However, the allyl and hydroxy groups increase metabolic susceptibility, shortening half-life (t₁/₂ ~2.5 h in vitro) compared to the pyrimidine derivative .
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyrimidine core in the target compound confers higher aqueous solubility than pyridine or chlorophenyl analogs, favoring oral bioavailability.
- Metabolic Stability : Piperazine-containing compounds like the target are prone to N-demethylation, but the 4-methyl group mitigates this, as shown in compound 17 (76% stability after 1 h in liver microsomes) .
Biological Activity
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety and an acetamide group. The structural formula can be represented as:
This compound's unique structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).
The precise mechanism of action for this compound remains under investigation. However, similar compounds have shown significant interactions with neurotransmitter systems, particularly serotonin (5-HT) receptors and dopamine receptors. These interactions are crucial for addressing psychiatric disorders such as depression and anxiety.
Potential Mechanisms Include:
- Serotonin Receptor Modulation : Compounds with piperazine and pyrimidine structures often exhibit affinity for serotonin receptors, which play a vital role in mood regulation.
- Dopamine Receptor Interaction : Dopamine pathways are implicated in various neuropsychiatric conditions; thus, targeting these receptors could provide therapeutic benefits.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antidepressant Effects : Similar compounds have demonstrated the ability to alleviate symptoms of depression by modulating neurotransmitter levels.
- Anticonvulsant Activity : Some studies suggest that derivatives of this compound may possess anticonvulsant properties, making them potential candidates for epilepsy treatment.
- Antipsychotic Potential : The structural characteristics may also allow it to act as an antipsychotic agent.
1. Anticonvulsant Activity Evaluation
A study focused on the synthesis and evaluation of this compound analogs revealed promising anticonvulsant activity in animal models. The results indicated that these compounds could provide protective effects against seizures, although they were less effective than established treatments like phenytoin .
2. Neurotransmitter Interaction Studies
In vitro assays have been conducted to assess the binding affinity of this compound to various serotonin receptor subtypes. Preliminary findings suggest that it may enhance serotonin signaling, which is beneficial in treating mood disorders.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Piperidinyl)-N-[2-(4-methylphenyl)pyrimidin-5-YL]acetamide | Piperidine instead of piperazine | Antidepressant effects |
| N-(4-Methylpiperazin-1-YL)-2-(indol-3-yl)acetamide | Methyl substitution on piperazine | Anticonvulsant activity |
| 2-(Indol-3-yl)-N-[2-(4-fluorophenyl)pyrimidin-5-YL]acetamide | Fluorine substitution | Potential antipsychotic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
